Home > Products > Screening Compounds P61787 > 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile - 868968-23-4

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

Catalog Number: EVT-3051032
CAS Number: 868968-23-4
Molecular Formula: C12H8N6S
Molecular Weight: 268.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile is a heterocyclic compound containing a triazolopyridazine core. It has gained attention in scientific research due to its potential as a building block for more complex molecules with potential biological activities. [] This compound is not a registered drug and should not be considered for medicinal use.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a potent and selective mesenchymal-epithelial transition factor (c-MET) inhibitor. It entered clinical development for treating solid tumors, but patients experienced compromised renal function due to crystal deposits in renal tubules [].

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of SGX523, primarily formed via aldehyde oxidase (AO) metabolism in monkey and human liver cytosol []. M11 exhibits significantly lower solubility compared to SGX523, potentially contributing to the obstructive nephropathy observed in clinical trials of SGX523 [].
  • Relevance: M11 retains the [, , ]triazolo[4,3-b]pyridazine core and sulfur linker at the 6-position, similar to both SGX523 and 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile. The primary structural difference between M11 and SGX523 lies in the oxidation of the quinoline ring to a quinolinone. This metabolic transformation highlights a potential metabolic pathway for triazolopyridazines containing oxidizable groups.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, demonstrating promising anticancer activity against MET-dependent cancers. It exhibits a favorable pharmacokinetic profile and has been identified as a potential parenteral agent for treating MET-driven malignancies [].
  • Relevance: SAR125844, like 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile, possesses the [, , ]triazolo[4,3-b]pyridazine scaffold and a sulfur linker at the 6-position. The key difference lies in the substitution pattern. SAR125844 features a benzothiazole moiety connected to the sulfur linker and further substituted with a complex urea derivative. This comparison emphasizes the versatility of the triazolopyridazine scaffold in accommodating diverse substituents, enabling the exploration of a wide range of biological activities.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent and selective bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits promising anticancer activity by inhibiting BRD4, leading to c-Myc downregulation and tumor growth inhibition in xenograft models [].
  • Relevance: AZD5153 shares the [, , ]triazolo[4,3-b]pyridazine core with 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile. The presence of a piperidine ring directly attached to the triazolopyridazine core in AZD5153 distinguishes it from the target compound. This structural variation highlights the potential for exploring different linking strategies and substituents at this position to modulate the pharmacological properties of triazolopyridazine derivatives.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective c-Met inhibitor. Although it exhibits desirable pharmacokinetic properties, it undergoes bioactivation, primarily by cytochrome P450 enzymes (CYP3A4, 1A2, and 2D6 in humans), leading to the formation of a reactive metabolite that forms glutathione conjugates and covalently binds to proteins [].
  • Relevance: Compound 1 shares the [, , ]triazolo[4,3-b]pyridazin-3-yl core with 2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile. Both compounds feature a nitrogen-containing heterocycle attached to the triazolopyridazine core, although the specific heterocycle and linker differ. This comparison underscores the importance of considering the potential for bioactivation and the formation of reactive metabolites during drug development, particularly for compounds containing metabolically labile moieties.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Compound 2 is an analog of Compound 1, designed to mitigate the bioactivation observed with the parent compound. While it exhibits a different metabolic profile, with primary metabolism occurring on the naphthyridine ring alkoxy substituent, Compound 2 still undergoes bioactivation and forms glutathione conjugates [].
  • Relevance: Like Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazin-3-yl core with the target compound. The key structural difference between Compound 2 and Compound 1 lies in the modification of the naphthyridine ring substituent. This comparison further highlights the challenges in predicting and mitigating bioactivation potential, as even subtle structural changes can significantly impact metabolic pathways and the formation of reactive metabolites.
Overview

The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a complex organic molecule notable for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. This compound features a unique structure that combines a pyridinyl group with a triazole and pyridazine moiety, which contributes to its biological activity.

Source

This compound is cataloged under various databases, including PubChem and American Elements, where it is referenced with specific identifiers such as its molecular formula and weight. The compound's unique structural features are derived from its synthesis involving multiple chemical transformations that include thioether formation and acetonitrile substitution.

Classification

The compound belongs to the class of heterocyclic compounds, specifically those containing triazole and pyridazine rings. Its classification can be further detailed as follows:

  • Chemical Class: Heterocycles
  • Sub-class: Triazoles and Pyridazines
  • Potential Applications: Medicinal chemistry, particularly in oncology.
Synthesis Analysis

Methods

The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves several key steps:

  1. Formation of the Triazole Ring: The initial step often includes the cyclization of appropriate precursors to form the [1,2,4]triazolo[4,3-b]pyridazine framework.
  2. Thioether Formation: The introduction of the thio group is achieved through nucleophilic substitution reactions involving thiol compounds.
  3. Acetonitrile Substitution: The final step involves the reaction with acetonitrile to yield the desired product.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and the use of catalysts to facilitate reactions. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure at each stage.

Molecular Structure Analysis

Structure

The molecular structure of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile can be represented by its molecular formula C12H10N6SC_{12}H_{10}N_{6}S.

Data

Key structural data includes:

  • Molecular Weight: 262.31 g/mol
  • InChI Key: Specific identifier that provides a unique representation of the compound's structure.
  • SMILES Notation: A string representation that encodes the molecular structure.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The thioether can undergo further functionalization.
  2. Reactions with Electrophiles: The pyridine and triazole rings can react with electrophilic agents for potential modifications.

Technical Details

Reactions may require specific solvents and conditions to optimize yields and selectivity. Kinetics studies may also be conducted to understand reaction mechanisms better.

Mechanism of Action

Process

The mechanism of action for this compound is primarily linked to its biological activity against cancer cell lines. It is hypothesized that the compound interacts with specific cellular targets involved in growth regulation or apoptosis pathways.

Data

Studies have shown that compounds with similar structures exhibit significant inhibition of tumor cell proliferation, suggesting potential pathways through which this compound may exert its effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or powder form.
  • Solubility: Solubility in organic solvents may vary based on substituents.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions.
  • Reactivity: Reactivity towards nucleophiles and electrophiles due to functional groups.

Relevant data from analytical studies may provide insights into these properties, influencing formulation strategies for therapeutic applications.

Applications

Scientific Uses

The primary applications of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile lie in:

  1. Medicinal Chemistry: Development of new anti-cancer agents targeting specific kinases or pathways involved in tumor growth.
  2. Pharmacological Research: Investigating mechanisms of action and biological activity against various cancer cell lines.

This compound represents a promising candidate for further research aimed at developing novel therapeutic agents in oncology.

Properties

CAS Number

868968-23-4

Product Name

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile

Molecular Formula

C12H8N6S

Molecular Weight

268.3

InChI

InChI=1S/C12H8N6S/c13-6-8-19-11-5-4-10-15-16-12(18(10)17-11)9-3-1-2-7-14-9/h1-5,7H,8H2

InChI Key

LMQXMBGRSNTQIM-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.